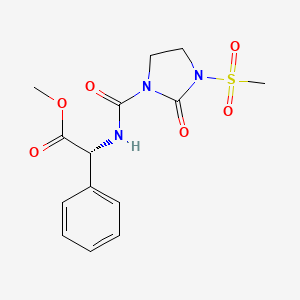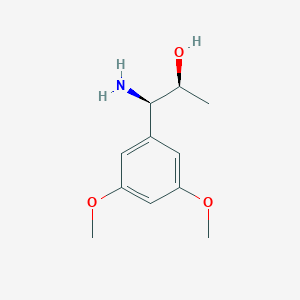
(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and two methoxy groups on a phenyl ring, makes it a valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in chiral synthesis and asymmetric catalysis.
Biology:
- Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
類似化合物との比較
- (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3,5-dihydroxyphenyl)propan-2-OL
Comparison:
Structural Differences: The position and nature of substituents on the phenyl ring can significantly impact the compound’s properties.
Biological Activity: Variations in substituents can lead to differences in biological activity, such as binding affinity to receptors or enzymes.
Synthetic Accessibility: Some compounds may be easier to synthesize or resolve into their chiral forms.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChIキー |
KDODDHUBUQANBT-CPCISQLKSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O |
正規SMILES |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


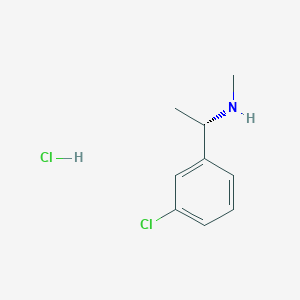
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
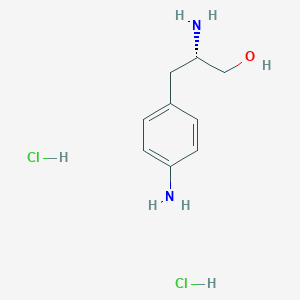

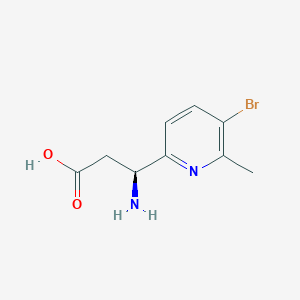
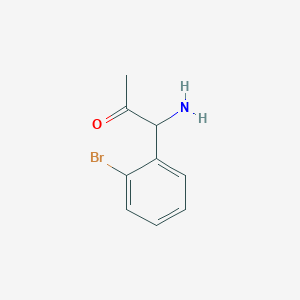

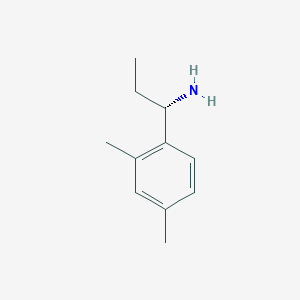
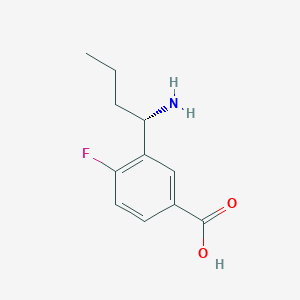
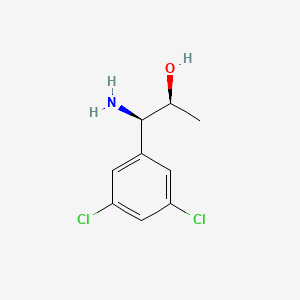
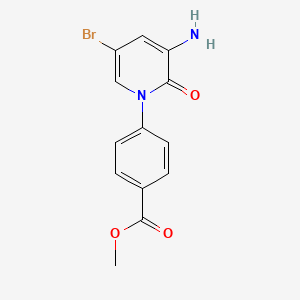
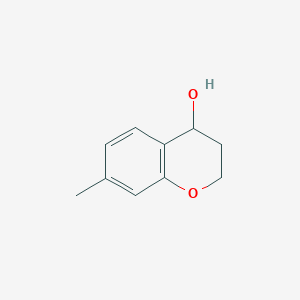
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
